2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
2-Bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a halogenated benzamide derivative featuring a tetrazole ring substituted at the para position of the phenyl group. The bromine atom at the 2-position of the benzamide moiety and the 4-methyl-5-oxo-tetrazole substituent contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
2-bromo-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2/c1-20-15(23)21(19-18-20)11-8-6-10(7-9-11)17-14(22)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGTURYOBMGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves multiple steps. One common approach starts with the bromination of a suitable benzamide precursor. The brominated intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzamide derivatives, including those similar to 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide. These compounds have been evaluated for their efficacy against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Evaluation
A study conducted on related benzamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showing promising results for compounds with similar structural features to this compound .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 2.54 | Escherichia coli |
| Compound C | 2.65 | Candida albicans |
Anticancer Activity
The anticancer properties of tetrazole-containing compounds have been extensively studied, particularly their ability to inhibit the growth of cancer cell lines.
Case Study: Anticancer Screening
In vitro studies on related compounds showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer). The Sulforhodamine B (SRB) assay was utilized to assess cell viability, revealing that some derivatives had IC50 values lower than standard chemotherapeutic agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5.85 | MCF7 |
| Compound E | 4.53 | HCT116 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. Using software like Schrodinger Suite, researchers have modeled the interactions of this compound with key enzymes involved in cancer proliferation and microbial resistance .
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural motifs with several synthesized derivatives:
Key Observations :
- Heterocyclic Core : The tetrazole ring (target) offers more hydrogen-bonding sites (four nitrogen atoms) than pyrazole () or triazole (), which may improve binding affinity in biological targets .
- Tautomerism : Unlike the thione-thiol equilibrium in triazoles (), the tetrazole in the target compound likely adopts a single tautomeric form due to its 5-oxo substitution .
Spectroscopic and Computational Insights
- IR Spectroscopy : The target’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with pyrazole analogs (), but differs from triazoles (), where C=O is absent post-cyclization .
- DFT Studies : Pyrazole derivatives () exhibit electrostatic stabilization (~30–40 kJ/mol) via H-bonding, suggesting similar behavior in the tetrazole-containing target .
Stability and Reactivity
Biological Activity
2-Bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The structure consists of a benzamide core with a bromine substituent and a tetrazole derivative, which are known to enhance biological activity through various mechanisms.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in several studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that compounds containing the tetrazole moiety exhibit promising antimicrobial effects. In one study, derivatives similar to the compound were tested against various bacterial strains and fungi. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 15 |
| 2-Bromo-N-(...) | B. subtilis | 18 |
Anticancer Activity
The anticancer potential of this compound was evaluated using the MCF7 breast cancer cell line. The compound demonstrated cytotoxic effects with an IC50 value indicating effective growth inhibition .
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo-N-(...) | MCF7 | 25 |
| Reference Drug (Doxorubicin) | MCF7 | 10 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the bromine atom may enhance lipophilicity, facilitating cell membrane penetration. Additionally, the tetrazole ring can interact with biological targets such as enzymes and receptors, potentially leading to inhibition of critical pathways in microbial and cancer cell proliferation .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy in Clinical Isolates : A study assessed the effectiveness of tetrazole derivatives against clinical isolates from patients with bacterial infections. The results indicated that compounds similar to 2-bromo-N-(...) showed enhanced activity compared to standard antibiotics .
- In Vivo Anticancer Studies : In vivo studies using animal models demonstrated that administration of compounds with a similar structure led to reduced tumor sizes and improved survival rates when combined with conventional therapies .
Q & A
Q. What are the key steps and optimized conditions for synthesizing 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide?
The synthesis typically involves:
- Condensation reactions : Reacting substituted benzoyl chlorides with amino-tetrazole derivatives in anhydrous solvents (e.g., dichloromethane) under reflux conditions .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction times (e.g., 4–6 hours) and stoichiometric ratios .
- Critical parameters : Temperature control (60–80°C) and use of bases like triethylamine to neutralize HCl byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- Spectroscopy : and to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity (>95%) .
- Thermal analysis : Melting point determination (e.g., 99–102°C) and thermogravimetric analysis (TGA) for stability assessment .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at physiological pH .
- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent tetrazole ring degradation .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) and fluorescence-based binding assays to quantify affinity (e.g., IC values) .
- Molecular docking : Simulate interactions with target proteins (e.g., ATP-binding sites) using software like AutoDock Vina, validated by mutagenesis studies .
Q. How do structural modifications influence biological activity?
- Structure-activity relationships (SAR) :
- Bromo substituent : Enhances lipophilicity and target binding via halogen bonding .
- Tetrazole moiety : Modulates electron-withdrawing effects and metabolic stability .
- Comparative studies with fluorophenyl or methoxyphenyl analogs reveal activity shifts (e.g., 10-fold differences in IC) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological cross-validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) and correct for batch-to-buffer variability .
Q. What environmental impact studies are relevant for this compound?
- Fate analysis : Assess hydrolysis rates (pH 5–9) and photodegradation in simulated sunlight .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to determine EC values .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Condensation | Reflux in DCM, 6 hours, 70°C | Use 1.2 equiv. benzoyl chloride | |
| Purification | Silica gel column (EtOAc/hexane) | Gradient elution (20→50% EtOAc) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
